molecular formula C10H11ClO4S B12825667 Methyl 3-(3-(chlorosulfonyl)phenyl)propanoate

Methyl 3-(3-(chlorosulfonyl)phenyl)propanoate

Cat. No.: B12825667
M. Wt: 262.71 g/mol
InChI Key: HGJPATQKPDYUMU-UHFFFAOYSA-N
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Description

Methyl 3-(3-(chlorosulfonyl)phenyl)propanoate is an organic compound with the molecular formula C10H11ClO4S. It is a derivative of propanoic acid and contains a chlorosulfonyl group attached to a phenyl ring. This compound is primarily used in chemical research and industrial applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-(chlorosulfonyl)phenyl)propanoate can be synthesized through various methods. One common approach involves the esterification of 3-(3-(chlorosulfonyl)phenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(chlorosulfonyl)phenyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.

    Oxidation Reactions: Oxidation of the methyl ester group can lead to the formation of carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like methanol or ethanol.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution Reactions: Formation of sulfonamides, sulfonate esters, or sulfonic acids.

    Reduction Reactions: Formation of sulfonamides or sulfonic acids.

    Oxidation Reactions: Formation of carboxylic acids.

Scientific Research Applications

Methyl 3-(3-(chlorosulfonyl)phenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.

    Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of methyl 3-(3-(chlorosulfonyl)phenyl)propanoate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity. The compound’s effects are mediated through the formation of sulfonamide or sulfonate linkages with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(chlorosulfonyl)propanoate: Similar in structure but lacks the phenyl ring.

    Methyl 3-(3-(chlorosulfonyl)phenyl)acetate: Similar but with an acetate group instead of a propanoate group.

    3-(3-(Chlorosulfonyl)phenyl)propanoic acid: The acid form of the compound.

Uniqueness

Methyl 3-(3-(chlorosulfonyl)phenyl)propanoate is unique due to the presence of both a chlorosulfonyl group and a phenyl ring, which confer distinct reactivity and functional properties. This combination allows for versatile applications in chemical synthesis and biological research, making it a valuable compound in various scientific fields.

Properties

Molecular Formula

C10H11ClO4S

Molecular Weight

262.71 g/mol

IUPAC Name

methyl 3-(3-chlorosulfonylphenyl)propanoate

InChI

InChI=1S/C10H11ClO4S/c1-15-10(12)6-5-8-3-2-4-9(7-8)16(11,13)14/h2-4,7H,5-6H2,1H3

InChI Key

HGJPATQKPDYUMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

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